molecular formula C20H14F2N2O2 B5982910 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5982910
M. Wt: 352.3 g/mol
InChI Key: YELFPSSQNMBYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is an organic compound with the molecular formula C20H15F2N2O2 It is a derivative of benzamide, characterized by the presence of fluorine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 2-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
  • 2-Fluoro-N-[2-(phenylcarbamoyl)phenyl]benzamide
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical properties, such as increased stability and reactivity, compared to other benzamide derivatives .

Properties

IUPAC Name

2-fluoro-N-[2-[(2-fluorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELFPSSQNMBYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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